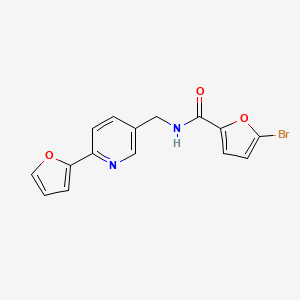

5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Description

5-Bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a brominated furan-carboxamide derivative featuring a pyridine core substituted with a furan moiety. Its structure combines two heterocyclic systems—furan and pyridine—linked via a methylene bridge, with a bromine atom at the 5-position of the furan ring. Its synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling for the pyridine-furan scaffold, followed by amide bond formation using 5-bromofuran-2-carboxylic acid derivatives .

Properties

IUPAC Name |

5-bromo-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O3/c16-14-6-5-13(21-14)15(19)18-9-10-3-4-11(17-8-10)12-2-1-7-20-12/h1-8H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVFBUOQONCFPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by coupling reactions to introduce the furan and pyridine moieties. For instance, the radical bromination of a methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions can yield a brominated intermediate . This intermediate can then be further reacted with other reagents to form the final compound.

Chemical Reactions Analysis

5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Scientific Research Applications

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties.

Medicine: The compound can be explored for its potential therapeutic effects, particularly in drug development.

Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan and pyridine rings. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Compound A : 5-Bromo-N-(8-chloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide (from )

- Structure : Contains an imidazo[1,2-a]pyridine core with chlorine substituents instead of a pyridine-furan system.

- Molecular Formula : C₂₂H₁₉ClN₃O₃ (MW: 408.11 g/mol).

- However, the additional chlorine atoms may increase metabolic stability but raise toxicity risks .

Compound B : 5-Bromo-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-furamide (from )

- Structure : Substitutes the pyridine ring with a triazolo[4,3-b]pyridazine system.

- Molecular Formula : C₁₈H₁₃BrN₆O₂ (MW: 449.25 g/mol).

- Key Features: The triazolo-pyridazine moiety introduces additional nitrogen atoms, favoring hydrogen bonding with biological targets.

Compound C : 5-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide (from )

- Structure: Features a tetrahydrobenzothiophene core with a cyano group.

- Molecular Formula : C₁₆H₁₄BrN₂O₂S (MW: 395.27 g/mol).

- Key Features: The sulfur-containing benzothiophene ring increases lipophilicity, while the cyano group may enhance metabolic stability. However, the saturated ring system could reduce aromatic interactions critical for target engagement .

Compound D : 5-Bromo-N-{3-[(5-bromo-2-furoyl)amino]propyl}-2-furamide (from )

- Structure : Contains dual bromofuran moieties connected via a propylamine linker.

- Molecular Formula : C₁₃H₁₂Br₂N₂O₄ (MW: 420.05 g/mol).

- The flexible propyl linker contrasts with the rigid pyridine-furan scaffold of the target compound .

Comparative Data Table

Biological Activity

5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a synthetic compound that incorporates a bromine atom, furan, and pyridine moieties. This unique structural combination suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₁BrN₂O₃

- Molecular Weight : 347.16 g/mol

| Property | Value |

|---|---|

| CAS Number | 2034560-84-2 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties, particularly against various bacterial strains and fungi. Studies indicate that halogen substitutions, such as bromine, enhance the biological activity of related compounds.

-

Antibacterial Activity :

- In vitro studies have shown that derivatives of similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria.

- For instance, compounds with similar halogenated structures reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .

- Antifungal Activity :

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in bacterial cell wall synthesis and fungal growth.

- Disruption of Membrane Integrity : The presence of the furan ring may contribute to the disruption of microbial membranes, leading to cell lysis.

Study 1: Antibacterial Evaluation

A recent study evaluated a series of brominated furan derivatives for their antibacterial efficacy. The results indicated that compounds with bromine substitution exhibited enhanced activity against E. coli and S. aureus. The study concluded that the presence of electron-withdrawing groups like bromine significantly influenced the antibacterial potency .

Study 2: Antifungal Screening

Another investigation focused on the antifungal properties of pyridine-furan derivatives. The study found that compounds similar to this compound showed promising results against various fungal strains, suggesting potential applications in antifungal drug development .

Q & A

Basic: What are the recommended synthetic routes for 5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide?

Answer:

The synthesis involves multi-step reactions starting with functionalized pyridine and furan precursors. Key steps include:

- Step 1: Suzuki-Miyaura coupling to attach the furan-2-yl group to the pyridine ring at the 6-position .

- Step 2: Bromination at the 5-position of the furan-2-carboxamide moiety using N-bromosuccinimide (NBS) under radical-initiated conditions .

- Step 3: Methylation of the pyridine nitrogen followed by carboxamide bond formation via coupling reagents (e.g., EDC/HOBt) .

Optimization Insights (Table 1):

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Reference |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 78% | >95% | |

| 2 | NBS, AIBN, CCl₄, reflux | 65% | 90% | |

| 3 | EDC, HOBt, DCM, RT | 82% | >98% |

Basic: How should researchers characterize the structural integrity of this compound?

Answer:

Use a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy: Confirm substitution patterns (e.g., bromine at C5-furan, pyridylmethyl linkage). Look for characteristic shifts:

- X-ray Crystallography: Resolve bond angles and planarity of the pyridine-furan system. Dihedral angles between aromatic rings should be <10° for optimal π-conjugation .

- HRMS: Validate molecular weight (C₁₆H₁₂BrN₂O₃; calc. 375.01 g/mol) .

Basic: What initial biological assays are appropriate for evaluating its activity?

Answer:

Prioritize assays based on structural analogs:

- Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) due to the pyridine-furan scaffold’s affinity for ATP-binding pockets .

- Antimicrobial Testing: Use MIC assays against Gram-positive bacteria (e.g., S. aureus) given brominated furans’ known activity .

- Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

Focus on modifying critical regions:

- Furan Bromination: Replace Br with Cl or I to study halogen-dependent bioactivity .

- Pyridine Substituents: Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to enhance binding to hydrophobic kinase pockets .

- Methyl Linker: Replace the methylene bridge with ethylene to assess flexibility effects on target engagement .

Case Study ():

A thiazolo-pyridine analog showed 10× higher kinase inhibition after substituting Br with -CF₃, highlighting electronic effects on potency.

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Address discrepancies via:

- Orthogonal Assays: Confirm apoptosis induction (e.g., Annexin V assay) if cytotoxicity data conflicts between MTT and LDH assays .

- Target Validation: Use siRNA knockdowns or CRISPR-edited cell lines to isolate mechanisms .

- Meta-Analysis: Compare assay conditions (e.g., serum concentration, incubation time) across studies .

Advanced: What strategies elucidate the compound’s mechanism of action?

Answer:

- Binding Studies:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to purified targets (e.g., kinases) .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, Kd) .

- Crystallography: Co-crystallize with target proteins to identify key interactions (e.g., hydrogen bonds with hinge regions) .

- Proteomics: Use affinity pull-downs coupled with LC-MS/MS to map interactomes .

Advanced: How can computational modeling optimize lead development?

Answer:

- Docking Simulations: Use AutoDock Vina to predict binding poses in kinase domains. Prioritize poses with RMSD <2.0 Å relative to crystallographic data .

- QSAR Models: Train models on analogs’ IC₅₀ data to predict bioactivity of novel derivatives .

- MD Simulations: Analyze stability of ligand-target complexes over 100-ns trajectories to assess residence time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.